![molecular formula C18H18ClN5O2 B2513180 1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034280-47-0](/img/structure/B2513180.png)
1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .Applications De Recherche Scientifique
Anticancer Agents
Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . These compounds have shown promising anticancer activities, particularly against the MCF-7 cell line . They work by intercalating DNA, which disrupts the replication process and leads to cell death .
c-Met Kinase Inhibitors
[1,2,4]Triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory effects on c-Met kinase . This kinase plays a crucial role in the development and progression of many types of cancer. Inhibiting its activity can therefore be a useful strategy in cancer treatment .
DNA Intercalators
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA . This means they can insert themselves between the base pairs of the DNA double helix, disrupting its structure and function. This property can be exploited in the design of new anticancer drugs .
Antiproliferative Agents
These compounds have also shown antiproliferative effects against various cancer cell lines . By inhibiting cell proliferation, they can help to slow down the growth and spread of tumors .
Molecular Docking Studies
Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site . This information can be useful in the design of more potent and selective drugs .
ADMET Profiles
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of these compounds have been studied in silico . Understanding these properties is crucial in drug development, as they can affect a drug’s efficacy and safety .
Mécanisme D'action
Target of Action
The primary target of this compound is the c-Met kinase . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer cells, making it a potential target for anti-cancer therapies .
Mode of Action
The compound interacts with the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cellular growth and survival
Biochemical Pathways
The compound affects the c-Met signaling pathway . This pathway is involved in several cellular processes, including cell growth and survival. By inhibiting the c-Met kinase, the compound disrupts this pathway, leading to a decrease in these processes .
Pharmacokinetics
The compound’s ability to inhibit the c-met kinase at the nanomolar level suggests that it may have good bioavailability
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines . For example, it has been shown to have IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM against A549, MCF-7, and HeLa cancer cell lines, respectively . These results suggest that the compound could be a potential anti-cancer agent.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-5-3-12(4-6-13)18(7-1-2-8-18)17(26)21-11-14-22-23-15-16(25)20-9-10-24(14)15/h3-6,9-10H,1-2,7-8,11H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCLNBBJNXAOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.